3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 3,4,5-trimethoxyacetophenone under acidic or basic conditions . The reaction conditions often include the use of catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) to facilitate the aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival.
Pathway Modulation: The compound affects pathways related to cell cycle regulation and apoptosis, leading to the death of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its combination of a pyrido[2,1-b][1,3,5]thiadiazine core with a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C18H21N3O4S/c1-20-9-21-16(22)7-12(13(8-19)18(21)26-10-20)11-5-14(23-2)17(25-4)15(6-11)24-3/h5-6,12H,7,9-10H2,1-4H3 |
InChI Key |
BNDQPFIYQMMDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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